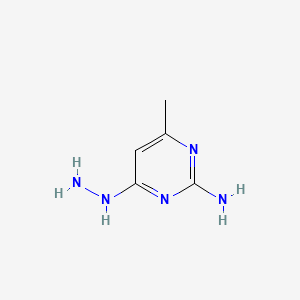

2-Amino-4-hydrazino-6-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycle in Medicinal and Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) found in DNA and RNA. gsconlinepress.comnih.gov This intrinsic biological relevance has spurred extensive research into synthetic pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. gsconlinepress.comnih.gov

In medicinal chemistry, the pyrimidine core is a common feature in a multitude of approved drugs, exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. jacsdirectory.com Its ability to act as a bioisostere for other aromatic systems and the potential for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for drug design. nih.govnih.gov The synthetic accessibility and the possibility for structural diversification at the 2, 4, 5, and 6 positions further enhance its appeal to organic and medicinal chemists. nih.gov

Significance of Hydrazine (B178648) Moiety in Chemical Synthesis and Biological Activity

The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group with profound implications in both chemical synthesis and biological activity. nbinno.comresearchgate.net In organic synthesis, hydrazines are powerful nucleophiles and are instrumental in the construction of a wide array of heterocyclic compounds, including pyrazoles, pyridazines, and triazoles. nbinno.com Their ability to participate in condensation reactions makes them invaluable building blocks for creating complex molecular architectures. nbinno.com

From a biological standpoint, hydrazine derivatives have demonstrated a remarkable range of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects. nih.gov The nitrogen-nitrogen bond within the hydrazine group can be a key structural motif in bioactive agents, contributing to their interaction with biological targets. nih.gov

Research Trajectories for 2-Amino-4-hydrazino-6-methylpyrimidine and its Derivatives

The compound this compound serves as a crucial intermediate in the synthesis of various fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. rsc.org Research has primarily focused on its reaction with β-dicarbonyl compounds and their equivalents to construct these bicyclic structures. The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence the regioselectivity and the nature of the final product. researchgate.netresearchgate.net

The resulting pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been the subject of extensive biological evaluation, with studies revealing promising antimicrobial, antifungal, and anticancer activities. nih.govnih.govnih.gov The exploration of different substituents on both the pyrimidine and the newly formed pyrazole (B372694) ring has been a key strategy to modulate the biological potency and selectivity of these compounds. The ongoing research in this area aims to develop novel therapeutic agents with improved efficacy and reduced side effects.

Detailed Research Findings

The reaction of this compound with various diketones has been a fruitful area of research, leading to the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been screened for a range of biological activities, with some exhibiting significant potency.

Synthesis and Antimicrobial Activity of Pyrazolylpyrimidine Derivatives

One prominent research direction involves the condensation of this compound with substituted chalcones or other β-unsaturated ketones to yield pyrazolylpyrimidines. These derivatives have been evaluated for their antibacterial and antifungal properties.

| Derivative | Reactant | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivatives | β-diketones | Antimicrobial and Antifungal | Several synthesized compounds showed moderate to outstanding antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine compounds | Aryl-substituted acetonitrile (B52724) and N-methyl uracil | Pim-1 Kinase Inhibition (Anticancer) | Exhibited nanomolar inhibitory activity of Pim-1 kinase, a target in cancer therapy. | nih.gov |

| 5,6-Diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines | Isoflavone and 3-aminopyrazole | Antifungal | Effective in inhibiting the growth of various phytopathogenic fungi. | nih.gov |

Synthesis and Anticancer Activity of Fused Pyrimidine Systems

Another significant area of investigation is the synthesis of fused pyrimidine systems derived from this compound and their evaluation as potential anticancer agents. These studies often involve molecular docking to understand the binding interactions with specific cancer-related protein targets.

| Derivative | Synthetic Approach | Target | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Cyclization, condensation, three-component reactions | Protein Kinases (e.g., CK2, EGFR, B-Raf) | Identified as potent protein kinase inhibitors with a critical role in targeted cancer therapy. | rsc.org |

| 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives | Multi-step synthesis from cyanuric chloride | Cancer cell lines (H460, HT-29, MDA-MB-231) | Exhibited moderate to excellent antiproliferative activity, with some compounds showing nM potency. | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydrazinyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-3-2-4(10-7)9-5(6)8-3/h2H,7H2,1H3,(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYPVCMVSYPXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326385 | |

| Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28840-64-4 | |

| Record name | 28840-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-hydrazino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Hydrazino 6 Methylpyrimidine

Established Synthetic Pathways

Traditional synthesis of 2-amino-4-hydrazino-6-methylpyrimidine primarily relies on the functionalization of pre-existing pyrimidine (B1678525) rings. These methods are characterized by their reliability and well-understood reaction mechanisms.

A primary and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine precursor. The most common precursor for this reaction is 2-amino-4-chloro-6-methylpyrimidine. In this reaction, the chlorine atom at the C4 position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens, is displaced by the strongly nucleophilic hydrazine (B178648).

The reaction is typically carried out by heating the chloropyrimidine with an excess of hydrazine hydrate (B1144303). The use of hydrazine hydrate serves both as the nucleophile and often as the solvent. The reaction proceeds via an addition-elimination mechanism, where the hydrazine molecule attacks the carbon atom bearing the chlorine, forming a transient, negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to yield the final product. The presence of the amino group at the C2 position and the methyl group at the C6 position generally remains unaffected under these conditions.

A similar synthesis has been documented for the preparation of 2-hydrazino-4-amino-5-methyl-pyrimidine, where 2-chloro-4-methyl-pyrimidine was treated with hydrazine hydrate at 100°C for 1.5 hours. tandfonline.com The reactivity of chloroazines, including chloropyrimidines, is significantly enhanced by the presence of the ring's aza-nitrogens, which facilitate the SNAr mechanism. acs.org Microwave-assisted methods have also been employed for the reaction of 2-amino-4-chloro-pyrimidine with various amines, suggesting that this technology could be applied to the reaction with hydrazine to potentially reduce reaction times and improve yields. powertechjournal.com

Table 1: Representative Conditions for Hydrazinolysis of Chlorinated Precursors

| Precursor | Reagent | Temperature (°C) | Time (h) | Product | Reference |

| 2-chloro-4-methyl-pyrimidine | Hydrazine hydrate | 100 | 1.5 | 2-hydrazino-4-amino-5-methyl-pyrimidine | tandfonline.com |

| 2-amino-4-chloro-pyrimidine | Substituted amines | 120-140 | 0.25-0.5 | 2-amino-4-(substituted-amino)-pyrimidines | powertechjournal.com |

| 2,3-dichloropyridine | Hydrazine hydrate | Not specified | Not specified | 3-chloro-2-hydrazinopyridine | researchgate.net |

Hydrazine hydrate is a versatile reagent that can participate in various condensation reactions to form or modify heterocyclic systems. While direct ring-forming condensations to produce the target molecule from acyclic precursors are less common, hydrazine hydrate is widely used to introduce the hydrazino group onto a pre-formed ring or to build fused pyrimidine systems. researchgate.net

The fundamental reaction between a carbonyl group (aldehyde or ketone) and hydrazine hydrate to form a hydrazone is a classic condensation reaction. nih.gov This principle can be extended to more complex substrates where subsequent intramolecular reactions can lead to the formation of a heterocyclic ring.

Multicomponent Reactions Incorporating Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. orgchemres.org The Biginelli reaction, first reported in 1893, is a classic example of an MCR used to synthesize dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). orgchemres.orgresearchgate.net

While the classical Biginelli reaction does not directly yield this compound, modifications and related MCRs can be envisioned to create highly substituted pyrimidine cores. By varying the three components, a wide array of functionalized pyrimidines can be accessed. Strategies beyond the classical Biginelli reaction have been developed to introduce novel functional groups and create DHPMs that are not accessible through the original protocol. researchgate.net These MCRs are prized for their operational simplicity and for saving time and energy compared to multistep syntheses. eurekaselect.com

For example, a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine-5-carbonitrile derivatives under solvent-free conditions. growingscience.com The versatility of MCRs suggests that a judicious choice of starting materials, potentially involving a hydrazine-containing component, could lead to the direct synthesis of the target pyrimidine scaffold.

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Components | Catalyst | Conditions | Product Type | Reference |

| Biginelli Reaction | Aromatic aldehyde, Urea, Ethyl acetoacetate | Acid catalyst | Ethanolic solution | 3,4-Dihydropyrimidinone | researchgate.net |

| Hantzsch/Biginelli | Aromatic aldehyde, Urea/Thiourea, Ethyl acetoacetate | Sulfated Zirconia | 60-150°C, Solvent-free | Dihydropyrimidinone / Dihydropyridine | researchgate.net |

| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Taurine | Water, 80°C, 2 h | 1,4-Dihydropyrano[2,3-c]pyrazole | eurekaselect.com |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines, to reduce environmental impact and improve safety and efficiency. powertechjournal.comrasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and utilizing energy-efficient methods. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key technology in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comresearchgate.net The Biginelli condensation, for example, can be carried out efficiently under microwave irradiation, sometimes in solvent-free conditions, to produce pyrimidine derivatives. tandfonline.com This technique's rapid and intense heating of polar substances can accelerate reactions that would otherwise require prolonged heating under conventional methods. tandfonline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green technique applied to pyrimidine synthesis. nih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.net This method has been successfully used for synthesizing novel 1,2,4-triazolo[1,5-a]pyrimidines and other derivatives, offering advantages like shorter reaction times and milder conditions compared to conventional heating. nih.govresearchgate.net The synthesis of carbonitrile-bearing tetrahydropyrimidines has been achieved with high yields and significantly reduced reaction times using ultrasound in aqueous conditions. orientjchem.org

Solvent-Free Reactions: Conducting reactions without a solvent (or "neat") is a cornerstone of green synthesis, as it eliminates solvent waste and simplifies product purification. acs.org Several pyrimidine syntheses have been adapted to solvent-free conditions, often facilitated by techniques like grinding ("Grindstone Chemistry") or ball milling. researchgate.netacs.org For instance, a one-pot multicomponent synthesis of pyrimidine derivatives has been developed using a solvent-free ball milling technique with a recyclable catalyst. acs.org Another approach describes a metal- and solvent-free synthesis of substituted pyrimidines promoted by ammonium (B1175870) iodide. acs.org

These green methodologies offer more sustainable and efficient alternatives to traditional synthetic routes, aligning with the modern emphasis on environmentally responsible chemical manufacturing. benthamdirect.comnih.gov

Chemical Transformations and Derivatization of 2 Amino 4 Hydrazino 6 Methylpyrimidine

Formation of Schiff Bases and Hydrazones

The hydrazino group at the C4 position of the pyrimidine (B1678525) ring is a key functional group that readily participates in condensation reactions with carbonyl compounds to form Schiff bases and hydrazones. This reactivity is a cornerstone of the derivatization of 2-amino-4-hydrazino-6-methylpyrimidine.

The condensation of this compound with various aldehydes and ketones is a fundamental method for the synthesis of its corresponding hydrazones. This reaction typically proceeds by refluxing equimolar amounts of the hydrazinopyrimidine and the carbonyl compound in a suitable solvent, such as ethanol (B145695). The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine (-C=N-) linkage.

A closely related compound, 2-amino-4-hydroxy-6-methyl pyrimidine, can be converted to its hydrazino derivative by reacting with hydrazine (B178648) hydrate (B1144303). This hydrazino intermediate is then condensed with aldehydes, such as 3,4-dimethoxy benzaldehyde (B42025), to yield the corresponding Schiff base. nih.govorganic-chemistry.org This analogous reaction underscores the general reactivity of the hydrazino group on the pyrimidine ring. The formation of these hydrazones is a critical step, as the resulting azomethine linkage can be further modified or can participate in subsequent cyclization reactions.

The structural diversity of the azomethine linkages in the hydrazones derived from this compound is primarily dictated by the choice of the carbonyl compound used in the condensation reaction. A wide variety of aromatic, heterocyclic, and aliphatic aldehydes and ketones can be employed, each imparting unique steric and electronic properties to the resulting hydrazone.

Synthesis of Formazan (B1609692) Derivatives

Formazans are a class of intensely colored compounds characterized by the presence of a unique N=N-C=N-N chain of atoms. The synthesis of formazan derivatives from this compound typically proceeds through a two-step process involving the formation of a hydrazone followed by a coupling reaction with a diazonium salt.

The synthesis of formazan derivatives from hydrazones is a well-established method. asianpubs.org In the context of pyrimidine derivatives, a Schiff base derived from a hydrazinopyrimidine is treated with a diazonium salt in a cooled solution. nih.govorganic-chemistry.org The diazonium salt, which is typically prepared by the diazotization of a primary aromatic amine with sodium nitrite (B80452) in an acidic medium, acts as an electrophile.

The reaction involves the electrophilic attack of the diazonium ion on the carbon atom of the azomethine group of the hydrazone. This is followed by a rearrangement to form the stable formazan structure. The reaction is usually carried out in a mixed solvent system, such as dioxane and ethanol, under controlled temperature conditions (0-5 °C) to ensure the stability of the diazonium salt. nih.gov The resulting formazan derivatives are often colored solids, and their properties can be tuned by varying the substituents on the aromatic ring of the diazonium salt.

Annulation and Cyclization Reactions to Form Fused Heterocycles

The presence of multiple reactive sites in this compound and its derivatives, such as hydrazones, makes them excellent substrates for annulation and cyclization reactions to construct fused heterocyclic systems. These reactions lead to the formation of bicyclic and polycyclic structures where the pyrimidine ring is fused with another heterocyclic ring.

Hydrazinopyrimidines are known precursors for the synthesis of various fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines. rsc.org For instance, 6-hydrazinopyrimidines can be converted into pyrazolo[3,4-d]pyrimidines by heating, and into triazolo[4,3-c]pyrimidines by reacting with trimethyl orthoformate. nih.gov These reactions highlight the propensity of the hydrazino group to participate in intramolecular cyclizations.

The formation of β-lactams, or 2-azetidinones, is a significant transformation in organic synthesis, largely due to the presence of the β-lactam ring in a wide range of antibiotics. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for the synthesis of β-lactams. researchgate.net

In a reaction analogous to what might be expected for hydrazones of this compound, Schiff bases derived from 2-amino-4-hydroxy-6-methyl pyrimidine have been used as precursors for β-lactam synthesis. researchgate.net The cyclization is achieved by reacting the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.net This reaction proceeds via the formation of a ketene in situ, which then undergoes a [2+2] cycloaddition with the imine bond of the Schiff base to form the four-membered β-lactam ring. While this demonstrates the potential for β-lactam formation from pyrimidine-based imines, specific studies on the application of this reaction to the hydrazones of this compound are not extensively documented in the surveyed literature.

Imidazolidine (B613845) Ring Construction

The construction of an imidazolidine ring fused to the pyrimidine core can be envisioned through the reaction of the hydrazino group of this compound with suitable carbonyl compounds. This transformation typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

A plausible synthetic route involves the condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. The initial reaction would form a dihydrazone, which upon reduction and subsequent cyclization, could yield an imidazolidine-fused pyrimidine. Alternatively, reaction with a compound containing both a carbonyl group and a leaving group on an adjacent carbon could facilitate a direct cyclization pathway.

While direct experimental data for this specific transformation on this compound is not extensively documented in the reviewed literature, the general reactivity of hydrazino groups suggests this as a feasible synthetic strategy. The reaction conditions would likely involve refluxing in a suitable solvent, such as ethanol or toluene, potentially with acid or base catalysis to promote the condensation and cyclization steps. nih.gov

Table 1: Plausible Reaction for Imidazolidine Ring Construction

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Glyoxal | Imidazolidino[1,2-b]pyrimido[4,5-d]pyrimidine derivative | Reflux in ethanol, acid catalysis |

| This compound | 2-Chloroacetaldehyde | Imidazolidino[1,2-b]pyrimido[4,5-d]pyrimidine derivative | Base-catalyzed cyclization |

Thiazolidine (B150603) Ring Formation

The formation of a thiazolidine ring attached to the pyrimidine nucleus can be achieved by reacting the hydrazino moiety of this compound with compounds containing both a carbonyl group and a thiol group, or their synthetic equivalents. A common method involves the reaction of a hydrazone derivative with thioglycolic acid.

The initial step is the formation of a hydrazone by condensing this compound with an appropriate aldehyde or ketone. niscpr.res.in This hydrazone intermediate is then subjected to cyclocondensation with thioglycolic acid. The reaction proceeds through a nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule to form the thiazolidin-4-one ring. niscpr.res.in

This synthetic approach is a well-established method for the preparation of 2,3-disubstituted-1,3-thiazolidin-4-ones and is expected to be applicable to the derivatization of this compound.

Table 2: Representative Reaction for Thiazolidine Ring Formation

| Reactant 1 | Reactant 2 | Intermediate | Reagent | Product | Conditions |

| This compound | Aromatic Aldehyde | Schiff Base (Hydrazone) | Thioglycolic Acid | Thiazolidin-4-one derivative | Reflux in a suitable solvent (e.g., dioxane) |

Tetrazole Synthesis

The synthesis of a tetrazole ring fused to the pyrimidine system from this compound can be approached through the diazotization of the amino group, followed by an intramolecular cyclization. This transformation is a common method for the formation of tetrazoles from amino-heterocyclic precursors. ekb.eg

The reaction sequence would involve treating this compound with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures. This would lead to the formation of a diazonium salt at the amino position. Subsequent intramolecular cyclization, where the terminal nitrogen of the hydrazino group attacks the diazonium group, would result in the formation of the fused tetrazole ring.

An alternative approach could involve the reaction of the hydrazino group with a source of a one-carbon unit and an azide (B81097). For instance, reaction with cyanogen (B1215507) bromide followed by treatment with sodium azide could potentially lead to the formation of a tetrazole ring. The Ugi tetrazole reaction, a multicomponent reaction, also presents a versatile method for the synthesis of highly substituted tetrazoles. nih.gov

Table 3: Potential Pathway for Tetrazole Synthesis

| Starting Material | Reagent 1 | Reagent 2 | Product | Conditions |

| This compound | Sodium Nitrite | Hydrochloric Acid | Tetrazolo[1,5-c]pyrimido[4,5-d]pyrimidine derivative | Low temperature (0-5 °C) |

Oxazepine Ring Systems

The construction of an oxazepine ring system fused to the pyrimidine core can be accomplished through the reaction of the hydrazino group of this compound with dicarboxylic acid anhydrides. This reaction typically proceeds via the formation of an intermediate amic acid, which then undergoes cyclization.

A plausible route involves the reaction of this compound with an anhydride (B1165640) such as phthalic anhydride, maleic anhydride, or succinic anhydride. impactfactor.orgjmchemsci.com The initial nucleophilic attack of the terminal nitrogen of the hydrazino group on one of the carbonyl carbons of the anhydride leads to the opening of the anhydride ring and the formation of a carboxylic acid-amide intermediate. Subsequent heating of this intermediate, often in the presence of a dehydrating agent or a high-boiling solvent, induces an intramolecular cyclization to form the seven-membered oxazepine ring. echemcom.comscirp.org

The specific structure of the resulting oxazepine derivative will depend on the anhydride used in the reaction. impactfactor.org

Table 4: Synthesis of Oxazepine Derivatives

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

| This compound | Phthalic Anhydride | Amic Acid | Phthalimido-fused pyrimidine | Heating in a high-boiling solvent |

| This compound | Maleic Anhydride | Amic Acid | Maleimido-fused pyrimidine | Reflux in a suitable solvent (e.g., THF) jmchemsci.com |

Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from this compound is a well-established transformation. This reaction typically involves the condensation of the hydrazino group with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrazole (B372694) ring fused to the pyrimidine core.

A common method involves the reaction of this compound with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazolo[3,4-d]pyrimidine system. ekb.eg The use of other 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or malondialdehyde derivatives, can also be employed to generate a variety of substituted pyrazolo[3,4-d]pyrimidines. nih.govnih.gov

The reaction conditions for these cyclizations are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol or acetic acid.

Table 5: Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Ethyl Acetoacetate | 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative | Reflux in ethanol |

| This compound | Acetylacetone | 3,4-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative | Reflux in acetic acid |

Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The construction of the pyrimido[4,5-d]pyrimidine ring system from this compound can be achieved through reactions that build the second pyrimidine ring onto the existing one. This can be accomplished by reacting the amino and hydrazino groups with reagents that provide the necessary carbon and nitrogen atoms for the new ring.

One synthetic strategy involves the reaction of this compound with urea (B33335) or thiourea (B124793). researchgate.netrsc.org This reaction, when heated, can lead to the formation of a pyrimido[4,5-d]pyrimidine-2,4-dione or a corresponding thione derivative. The reaction proceeds through the formation of intermediate urea or thiourea adducts, followed by intramolecular cyclization with the elimination of ammonia (B1221849) or hydrogen sulfide.

Another approach is the reaction with formamide (B127407) or orthoformates, which can provide the one-carbon unit required for the closure of the second pyrimidine ring. Multicomponent reactions involving aldehydes and active methylene (B1212753) compounds are also powerful methods for the synthesis of substituted pyrimido[4,5-d]pyrimidines. rsc.org

Table 6: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Urea | Pyrimido[4,5-d]pyrimidine-2,4-dione derivative | Heating at high temperature |

| This compound | Ethyl Orthoformate | Pyrimido[4,5-d]pyrimidine derivative | Reflux in the presence of an acid catalyst |

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

In a precursor such as 2-amino-4-chloro-6-methylpyrimidine, the chloro group at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. The hydrazino group in this compound can also potentially act as a leaving group under certain conditions, although this is less common.

More typically, SNAr reactions are performed on halo-substituted pyrimidines, where the halogen is displaced by nucleophiles such as amines, alkoxides, or thiolates. researchgate.net For instance, the reaction of a 4-chloropyrimidine (B154816) derivative with an amine would proceed via a Meisenheimer-like intermediate to yield the corresponding 4-aminopyrimidine. mdpi.commdpi.com The regioselectivity of these substitutions is influenced by the electronic effects of the substituents already present on the pyrimidine ring. mdpi.com

Table 7: Representative Nucleophilic Aromatic Substitution Reaction

| Substrate | Nucleophile | Product | Conditions |

| 2-Amino-4-chloro-6-methylpyrimidine | Ammonia | 2,4-Diamino-6-methylpyrimidine | Heating in a sealed tube with aqueous ammonia |

| 2-Amino-4-chloro-6-methylpyrimidine | Sodium Methoxide | 2-Amino-4-methoxy-6-methylpyrimidine | Reflux in methanol |

Functional Group Interconversions of this compound

The chemical versatility of this compound is largely defined by the reactivity of its two key functional groups: the 2-amino group and the 4-hydrazino group. These sites allow for a variety of chemical transformations, leading to the synthesis of a wide range of derivatives, particularly fused heterocyclic systems. Research has primarily focused on the cyclocondensation reactions of the highly reactive hydrazino group, while the interconversions of the amino group are also explored through various chemical strategies.

The hydrazino moiety, being a potent binucleophile, is instrumental in the construction of fused ring systems. Its reactions with 1,3-dielectrophiles, such as β-diketones and β-ketoesters, are fundamental in synthesizing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This transformation proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization. The reaction conditions can influence the final products; for instance, reactions of similar 2-hydrazinopyrimidines with trifluoromethyl-β-diketones have been shown to yield 5-hydroxy-5-trifluoromethylpyrazolines in neutral conditions, while acidic conditions favor the formation of the corresponding 5-trifluoromethylpyrazoles.

Another significant interconversion of the hydrazino group involves its reaction with one-carbon electrophiles to yield fused triazole systems. Reagents like triethyl orthoformate or formic acid are used to construct the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. Similarly, reaction with acyl chlorides can lead to the formation of substituted triazolopyrimidines. These reactions are crucial for creating compounds with diverse biological activities. The hydrazino group can also be converted into hydrazones through condensation with various aldehydes and ketones, which can serve as intermediates for further synthetic modifications.

The 2-amino group on the pyrimidine ring, while generally less reactive than the hydrazino group, can also undergo several important functional group interconversions. Acylation of the amino group can be achieved using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to modify the electronic properties of the molecule or to introduce specific side chains.

Alkylation of the 2-amino group is another possible modification, leading to secondary or tertiary amines. Furthermore, the 2-amino group can undergo diazotization upon treatment with nitrous acid to form a diazonium salt. While often unstable, these intermediates can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as hydroxyl, halo, or cyano groups, at the 2-position of the pyrimidine ring. The diazotization of aminopyridines and other aminopyrimidines has been shown to result in the formation of diazonium ions that can be subsequently hydrolyzed to the corresponding hydroxy compounds.

The interplay between the reactivity of the amino and hydrazino groups allows for the selective derivatization of this compound, paving the way for the synthesis of a broad spectrum of novel heterocyclic compounds.

Research Findings on Functional Group Interconversions

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Research Focus |

| 2-Hydrazino-4,6-dimethylpyrimidine | Trifluoromethyl-β-diketones | Cyclocondensation | 5-Hydroxy-5-trifluoromethylpyrazolines, 3/5-Trifluoromethylpyrazoles | Study of reaction conditions (neutral vs. acidic) on regioselectivity. |

| 2-Hydrazinopyrimidines | Acylating agents (e.g., triethyl orthoformate) | Cyclocondensation / Isomerization | s-Triazolo[4,3-a]pyrimidines, s-Triazolo[1,5-a]pyrimidines | Synthesis of fused triazole systems and their rearrangement. |

| 2-Amino-4-hydroxy-6-methyl pyrimidine derivative | Hydrazine hydrate | Hydrazinolysis | Hydrazino derivative | Synthesis of formazan precursors. |

| 2-Amino-4-hydroxy-6-methyl pyrimidine | Chloroacetyl chloride | Acylation | N-(4-hydroxy-6-methylpyrimidin-2-yl)-2-chloroacetamide | Acylation of the amino group. |

| 2-Aminopyridine | Nitrous acid | Diazotization | Pyridine-2-diazonium ion | Formation of diazonium salts from amino-N-heterocycles. |

Coordination Chemistry of 2 Amino 4 Hydrazino 6 Methylpyrimidine Derived Ligands

Ligand Design and Coordination Modes

The strategic design of ligands derived from 2-amino-4-hydrazino-6-methylpyrimidine involves the selection of carbonyl compounds that contain additional donor atoms. This approach allows for the creation of multidentate ligands with specific donor sets, which in turn dictates the geometry and properties of the resulting metal complexes.

Tridentate ligands with an ONN donor set can be synthesized by reacting this compound with aldehydes or ketones containing both a hydroxyl group and a nitrogen-containing heterocycle. A common strategy involves the condensation with 2-hydroxy-substituted aromatic aldehydes, such as salicylaldehyde (B1680747) or its derivatives.

In these Schiff base ligands, coordination with a metal ion typically occurs through three sites:

The phenolic oxygen atom (O) from the salicylaldehyde moiety, which usually deprotonates upon complexation.

The azomethine nitrogen atom (N) of the newly formed hydrazone linkage (-C=N-).

One of the nitrogen atoms from the pyrimidine (B1678525) ring (N).

This coordination mode creates two stable five- or six-membered chelate rings with the central metal ion, enhancing the thermodynamic stability of the complex. The specific pyrimidine nitrogen involved in coordination can vary depending on steric factors. Infrared spectroscopy data confirms this coordination mode, showing a shift in the ν(C=N) and ν(C-O) bands upon complexation, along with the appearance of new bands corresponding to M-O and M-N vibrations. nih.gov

Bidentate ligands with an NO donor set are another important class derived from this compound. These are typically formed through condensation with carbonyl compounds that provide one oxygen and one nitrogen donor atom for coordination. For instance, reaction with salicylaldehyde can yield a ligand that acts in a bidentate fashion.

In this mode, the ligand binds to the metal center via:

The deprotonated phenolic oxygen atom (O).

The azomethine nitrogen atom (N). mdpi.com

While the pyrimidine ring contains other potential donor sites, steric hindrance or the electronic preferences of the metal center may favor the formation of a more stable, less strained structure involving only the NO donor set from the hydrazone side chain. This chelation typically results in the formation of a stable six-membered ring. Spectroscopic evidence, including FT-IR and NMR, is used to confirm that the ligand coordinates through the phenolic oxygen and azomethine nitrogen. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with these pyrimidine-hydrazone ligands is generally achieved by reacting the pre-synthesized ligand with a suitable metal salt in an appropriate solvent, often under reflux. The resulting complexes are characterized using a variety of physicochemical techniques, including elemental analysis, spectroscopic methods (FT-IR, UV-Vis, NMR), magnetic susceptibility measurements, and single-crystal X-ray diffraction to elucidate their structures and properties.

Mononuclear complexes are formed when a central metal ion coordinates to one or more molecules of the pyrimidine-hydrazone ligand without bridging to another metal center. eurjchem.com Ligands derived from this compound can form stable mononuclear complexes with various transition metals.

The stoichiometry of these complexes is often of the type [ML2] or [MLXn], where L is the ligand and X represents other coordinating species like solvent molecules or anions from the metal salt. The geometry of these complexes is dictated by the coordination number and the nature of the metal ion. For example, Co(II), Ni(II), and Fe(III) frequently form octahedral complexes, while Cu(II) can adopt square planar or distorted octahedral geometries, and Zn(II) typically forms tetrahedral or octahedral structures. nih.govmdpi.com

| Metal Ion | Typical Geometry | Stoichiometry (M:L) | Coordination Mode |

| Cu(II) | Distorted Octahedral, Square Pyramidal | 1:1, 1:2 | Tridentate (ONN) |

| Zn(II) | Octahedral, Tetrahedral | 1:2 | Tridentate (ONN) |

| Ni(II) | Octahedral | 1:2 | Tridentate (ONN) |

| Co(II) | Octahedral | 1:2 | Tridentate (ONN) |

| Fe(III) | Octahedral | 1:1, 1:2 | Tridentate (ONN) |

| UO2(VI) | Octahedral | 1:1 | Tridentate (ONN) |

This table represents common findings for hydrazone-type ligands and may vary based on specific ligand structure and reaction conditions.

Characterization through electronic spectroscopy and magnetic moment measurements helps to confirm the geometry and the oxidation state of the central metal ion. eurjchem.com

Binuclear complexes, containing two metal centers, can be formed when the ligand possesses distinct coordination sites capable of bridging two metal ions. nih.gov Pyrimidine-hydrazone ligands can facilitate the formation of such structures. For instance, a ligand might use its ONN donor set to bind one metal ion, while another part of the ligand, such as the second pyrimidine nitrogen or the amino group, bridges to an adjacent metal ion.

In other cases, two separate ligands can bridge two metal centers. For example, dinuclear Cu(II) complexes have been reported where the pyrimidine-hydrazone ligand adopts a linear shape to coordinate to two distinct metal ions. nih.gov The nature of the bridging can be further influenced by anions from the metal salt or by solvent molecules. The study of the magnetic properties of these binuclear complexes is often of particular interest to understand the extent of electronic communication between the two metal centers.

| Metal Ion | Example Structure Type | Bridging Moiety | Reference Example |

| Cu(II) | Linear Dinuclear | Ligand backbone | Pyrimidine-hydrazone strand nih.gov |

| Fe(III) | Bridged Dinuclear | Ligand or external anion | Hydrazone Schiff base nih.gov |

| Re(I) | Binuclear Carbonyl | Bridging amido ligands | 2-amino-6-methylpyridine acs.org |

This table provides examples of binuclear complexes formed by related ligand systems.

When a ligand possesses multiple distinct binding sites or when used in conjunction with other bridging ligands, extended one-, two-, or three-dimensional coordination polymers can be formed. The pyrimidine unit itself is a well-known component in the construction of coordination polymers. hhu.de

Ligands derived from this compound can act as nodes in a polymeric network. For example, the ligand could coordinate to a metal ion via its hydrazone side chain, while the exocyclic amino group or the second ring nitrogen atom could bind to another metal center, propagating the structure. The choice of metal ion, counter-anion, and solvent can significantly influence the final topology of the polymeric network. otago.ac.nz These materials are of interest for their potential applications in areas such as catalysis, gas storage, and molecular sensing.

Metal Ion Coordination Geometries

The coordination geometry of metal complexes with pyrimidine-hydrazone and related Schiff base ligands is influenced by several factors, including the nature of the metal ion, its oxidation state, the specific donor atoms of the ligand involved in coordination, and the steric hindrance around the coordination sphere. Common geometries observed for transition metal complexes with analogous ligands include octahedral, square planar, tetrahedral, and square pyramidal.

Spectroscopic techniques, in conjunction with magnetic susceptibility measurements, are often employed to propose the geometry of these complexes. For instance, electronic spectral data for a series of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from 2-aminopyrimidine (B69317) suggest an octahedral geometry for the Co(II) and Ni(II) complexes, while a square planar geometry is proposed for the Au(III) complex. researchgate.net Similarly, studies on complexes of 2-amino-4,6-dimethylpyrimidine (B23340) with various transition metals have proposed octahedral geometries for Mn(II), Co(II), Cu(II), and Cr(III) complexes, and a tetrahedral geometry for a Pd(II) complex based on magnetic and spectral data. mdpi.com

Single-crystal X-ray diffraction provides definitive structural information. For example, the crystal structure of a Co(II) complex with a pyridine-hydrazone ligand reveals a distorted octahedral geometry around the cobalt center, with the ligand acting as a tridentate NNN donor. tandfonline.com In another example, a Co(II) complex with a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde also exhibits an octahedral geometry, with the cobalt ion coordinated to two ligand molecules and four water molecules. scirp.orgresearchgate.net The Co-N bond lengths in this complex are approximately 2.17 Å. scirp.org

The table below summarizes representative coordination geometries found in complexes with ligands analogous to those derived from this compound.

Magnetic Properties of Metal Complexes

The magnetic properties of coordination compounds provide valuable insights into the electronic structure of the central metal ion, its oxidation state, and the geometry of the complex. Magnetic susceptibility measurements are a key tool for determining the number of unpaired electrons in a complex, which in turn helps in distinguishing between different possible geometries (e.g., high-spin vs. low-spin octahedral or square planar vs. tetrahedral).

For instance, Co(II) complexes with aminopyridine-derived Schiff bases often exhibit magnetic moments indicative of a high-spin d⁷ configuration in an octahedral environment. ekb.eg Similarly, Ni(II) complexes with such ligands typically show magnetic moments corresponding to two unpaired electrons in an octahedral geometry. researchgate.netmdpi.com The magnetic moment of a Cu(II) complex with one unpaired electron can help in confirming its d⁹ configuration, often found in square planar or distorted octahedral geometries. ias.ac.in

The table below presents typical magnetic moment values for some transition metal complexes with ligands analogous to those derived from this compound.

In some cases, more complex magnetic behaviors such as ferromagnetic or antiferromagnetic coupling can be observed, particularly in polynuclear complexes. For example, field-induced single-ion magnet behavior has been observed in certain mononuclear nickel(II) complexes, arising from the axial compression of the octahedral geometry. nih.govnih.gov

Electrochemical Investigations of Coordination Compounds

Electrochemical studies, particularly cyclic voltammetry, are instrumental in understanding the redox properties of coordination compounds. These investigations can reveal information about the stability of different oxidation states of the metal ion, the reversibility of electron transfer processes, and the influence of the ligand environment on the redox potentials.

For Schiff base complexes, including those with pyrimidine moieties, cyclic voltammetry often reveals metal-centered redox processes. For example, the electrochemical reduction of Cu(II) Schiff base complexes typically shows a quasi-reversible one-electron transfer corresponding to the Cu(II)/Cu(I) couple. uchile.cluchile.clcapes.gov.br The potential at which this reduction occurs is sensitive to the electronic effects of substituents on the ligand, with more electron-donating groups generally making the reduction more difficult (shifting the potential to more negative values). researchgate.net

In some instances, ligand-based redox processes can also be observed. The imine group of the Schiff base ligand can undergo electrochemical reduction, which is often an irreversible process. jacsdirectory.com The electrochemical behavior of a series of pyrimidine Schiff base complexes of Co(II), Ni(II), Cu(II), and Pd(II) has been studied, demonstrating the existence of both metal-centered and ligand-based redox processes. researchgate.net

The table below summarizes the typical electrochemical behavior observed for transition metal complexes with analogous Schiff base ligands.

These electrochemical studies are crucial for applications in areas such as catalysis, sensor development, and the design of molecular electronic materials, where the ability to control and understand electron transfer processes is paramount.

Biological Activities and Pharmacological Potential of 2 Amino 4 Hydrazino 6 Methylpyrimidine Derivatives

Antimicrobial Efficacy

Derivatives of 2-Amino-4-hydrazino-6-methylpyrimidine have demonstrated a broad spectrum of antimicrobial activities. The incorporation of the pyrimidine (B1678525) core with a reactive hydrazone moiety (-N=CH-) allows for structural modifications that significantly influence their potency against various pathogenic microorganisms.

The antibacterial effects of these pyrimidine derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. The hydrazone derivatives, in particular, exhibit notable antibacterial properties. The azomethine group (-C=N-) present in hydrazones is a key pharmacophore that contributes to their biological activity.

Research has shown that the nature of the substituent on the hydrazone side chain plays a critical role in determining the antibacterial potency. For instance, certain novel pyrimidine Schiff bases have shown selective and potent activity against Enterococcus faecalis, a significant nosocomial pathogen, with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL. researchgate.net Other studies on related pyrimidine derivatives have reported MIC values ranging from 1.2 to 105 µg/mL against Staphylococcus aureus and 7 µg/mL against Pseudomonas aeruginosa. healthinformaticsjournal.com The presence of different aromatic or heterocyclic rings attached to the hydrazone moiety can modulate the lipophilicity and electronic properties of the molecule, enhancing its ability to penetrate bacterial cell walls and interact with intracellular targets.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrimidine Schiff Base | Enterococcus faecalis | 16 µg/mL | researchgate.net |

| Thienopyrimidine Derivative | Staphylococcus aureus | 1.2-105 µg/mL | healthinformaticsjournal.com |

| Isoxazolyl Pyrido[2,3-d]pyrimidine | Pseudomonas aeruginosa | 7 µg/mL | healthinformaticsjournal.com |

| 2-Methylpyrimidine-4-ylamine Derivative | Bacillus subtilis | 12.5 µg/mL | healthinformaticsjournal.com |

| Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 µg/mL | mdpi.com |

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. These compounds have shown efficacy against various fungal strains, including clinically relevant yeasts and molds.

Studies on specific hydrazinyl-dihydropyrimidine-carbonitrile derivatives have demonstrated significant activity against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net The structural features influencing antibacterial activity, such as the nature of substituents on the hydrazone moiety, are also crucial for antifungal potency. For example, a derivative of thieno[2,3-d]pyrimidine (B153573) showed activity against Candida albicans. mdpi.com The presence of electron-withdrawing or electron-donating groups can alter the molecule's ability to interfere with fungal cellular processes. The 1,2,4-triazole (B32235) motif, often hybridized with other heterocyclic systems, is a known pharmacophore in many commercial antifungal drugs, and its incorporation into pyrimidine derivatives is a strategy to enhance antifungal activity. ujmm.org.ua

| Compound Type | Fungal Strain | Reference |

|---|---|---|

| Hydrazinyl-dihydropyrimidine-carbonitrile | Aspergillus niger | researchgate.net |

| Hydrazinyl-dihydropyrimidine-carbonitrile | Candida albicans | researchgate.net |

| Benzimidazole-thienopyrimidine | Candida albicans | mdpi.com |

| 1,3,4-Oxadiazole Derivative | Candida albicans | mdpi.com |

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are multifaceted and depend on the specific structural characteristics of the compound. However, several general pathways have been proposed.

The hydrazone moiety is known to possess both electrophilic and nucleophilic properties, which facilitates strong hydrogen bonding with various enzymes and receptors within microbial cells, leading to the disruption of essential biological processes. nih.gov One potential target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial tRNA modification. Inhibition of TrmD can disrupt protein synthesis, leading to bacterial death. Molecular docking studies have shown that certain thieno[2,3-d]pyrimidine derivatives exhibit a high affinity for the TrmD active site. mdpi.com Another proposed mechanism involves the inhibition of microbial growth by interfering with DNA synthesis or function. The planar structure of the pyrimidine ring and associated aromatic substituents may allow these molecules to intercalate with microbial DNA, disrupting replication and transcription.

Anticancer and Anti-proliferative Effects

The structural versatility of this compound derivatives has also made them attractive candidates for anticancer drug development. Their ability to interact with key biological macromolecules, including DNA and various proteins, underpins their anti-proliferative potential.

A significant body of research has demonstrated the cytotoxic effects of these pyrimidine derivatives against a variety of human cancer cell lines. The anti-proliferative activity is typically evaluated using assays like the MTT test, which measures cell viability.

For example, a series of 2,4-diarylaminopyrimidine-based hydrazones showed moderate to excellent cytotoxic activity against FAK-overexpressing TPC-1 thyroid cancer cells, with IC₅₀ values ranging from 0.113 to 1.460 μM. nih.gov Another study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid found potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 0.48 and 0.74 μM, respectively. rsc.org The presence of specific substituents, such as electron-withdrawing groups, has been shown to enhance the anticancer properties of these compounds. researchgate.net These findings highlight the potential of this chemical class to yield potent and selective anticancer agents.

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2,4-Diarylaminopyrimidine Hydrazone | TPC-1 (Thyroid) | 0.113 µM | nih.gov |

| 2-Amino-4-aryl-pyrimidine Ursolic Acid Derivative | MCF-7 (Breast) | 0.48 µM | rsc.org |

| 2-Amino-4-aryl-pyrimidine Ursolic Acid Derivative | HeLa (Cervical) | 0.74 µM | rsc.org |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 4.3 µg/mL | nih.gov |

| Hybrid 4,6-Dihydrazone Pyrimidine | MCF-7 (Breast) | 7.66 µM | mdpi.com |

| Hybrid 4,6-Dihydrazone Pyrimidine | A549 (Lung) | 7.89 µM | mdpi.com |

The anticancer activity of many pyrimidine derivatives is linked to their ability to bind to biological macromolecules like DNA and proteins, such as bovine serum albumin (BSA), which serves as a model for protein interactions.

Studies on 2-amino-4-aryl-6-pyridopyrimidines and their derivatives have confirmed that they bind strongly to DNA and BSA. nih.gov The interaction with DNA is a critical mechanism for many anticancer drugs. Pyrimidine derivatives can interact with DNA through various modes, including intercalation (inserting between base pairs) and groove binding. Spectroscopic studies on hybrid 4,6-dihydrazone pyrimidine derivatives revealed that they likely interact with DNA via a combination of groove binding and partial intercalation. mdpi.com The binding constants (Kb) for these compounds with DNA were calculated to be in the range of 10⁶ M⁻¹, indicating a strong binding affinity. mdpi.com This interaction can disrupt DNA's double helix structure, interfering with replication and transcription processes and ultimately leading to apoptosis (programmed cell death) in cancer cells. Molecular docking studies have further visualized these interactions, showing hydrogen bonding between the hydrazone's N and H atoms and DNA base residues. mdpi.com

Apoptosis Induction and Cell Cycle Modulation

Scientific literature focusing specifically on the apoptosis-inducing and cell cycle-modulating properties of this compound derivatives is limited. However, broader research into various aminopyrimidine derivatives has established their potential as anticancer agents that function through these mechanisms. Studies on compounds such as aminopyrimidine-2,4-diones and 2-amino-1,4-naphthoquinone derivatives have demonstrated that the aminopyrimidine scaffold can be instrumental in designing molecules that inhibit cancer cell proliferation. nih.govnih.gov These related compounds have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, and to trigger programmed cell death (apoptosis) in cancer cells. nih.govmdpi.com The mechanism often involves interaction with key regulatory proteins like cyclin-dependent kinases or inducing apoptotic pathways through the activation of caspases. nih.govnih.gov While these findings highlight the potential of the broader aminopyrimidine class, dedicated studies are required to determine if derivatives of this compound exhibit similar cytotoxic, apoptosis-inducing, or cell cycle-modulating activities.

Antiviral Properties

The investigation of pyrimidine derivatives as antiviral agents is a well-established field of medicinal chemistry. researchgate.net Some derivatives of 6-methylpyrimidine containing a hydrazino group have shown potential in this area. An early study identified virostatic properties in a 4-hydrazino derivative of 2-hydroxy-4-mercapto-6-methylpyrimidine, a closely related structure. nih.gov More recent research has focused on other pyrimidine analogs. For instance, certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have been found to inhibit the replication of various DNA and RNA viruses, including herpes viruses and HIV, with the position and nature of substituents on the pyrimidine ring being crucial for activity. nih.gov Similarly, conjugates of pyrimidines with other heterocyclic systems have been tested against viruses like Herpes Simplex Virus type 1 (HSV-1), though with varying degrees of success. mdpi.com These studies underscore the potential of the pyrimidine nucleus in antiviral drug design, suggesting that derivatives of this compound could be promising candidates for future antiviral screening.

Anti-inflammatory Response

Hydrazone and pyrimidine moieties are both recognized pharmacophores in the development of anti-inflammatory agents. researchgate.netnih.gov The combination of these features in hydrazinopyrimidine derivatives has been explored for its therapeutic potential. Research on related pyrimidine structures has shown noteworthy anti-inflammatory activity. For example, the coupling of 4-hydrazino-pyrrolopyrimidines with benzaldehyde (B42025) yielded compounds with significant inhibitory effects on the COX-2 enzyme, comparable to the activity of ibuprofen. rsc.org A 4-hydrazino derivative of 2-hydroxy-4-mercapto-6-methylpyrimidine was also reported to possess anti-inflammatory properties. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6). rsc.orgmdpi.com Given that the hydrazone linkage (-C=N-NH-) is a key structural feature in many potent anti-inflammatory molecules, derivatives of this compound represent a logical target for the synthesis and evaluation of new anti-inflammatory drugs. nih.gov

Plant Growth Stimulating Activity

A significant application of pyrimidine derivatives has been found in agriculture, particularly as plant growth regulators. researchgate.net Research focused on derivatives of the closely related compound, 2-amino-6-methylpyrimidine-4(3H)-thione, has demonstrated pronounced plant growth stimulating effects. researchgate.netresearchgate.net By using the thione as a starting material—a common precursor to hydrazino derivatives—scientists have synthesized a series of new compounds, including those containing linked azole or azine heterocycles. researchgate.net

When tested on plants, these synthesized compounds exhibited a strong stimulating effect on growth, ranging from 43% to 96% of the activity of heteroauxin, a standard plant growth hormone. researchgate.net This activity highlights the potential of the 2-amino-6-methylpyrimidine scaffold in developing new agents for agricultural use to enhance crop yields.

Below is a data table summarizing the plant growth stimulating activity of selected derivatives based on the 2-amino-6-methylpyrimidine-4(3H)-thione core.

| Compound Class | Activity Range (Compared to Heteroauxin) | Reference |

| Azolyl(azinyl)thiopyrimidine Derivatives | 43% - 96% | researchgate.net |

| Bi(tri)heterocyclic systems from pyrimidine-4-thione | Pronounced stimulating effect | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

While comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound derivatives are not extensively documented, general SAR principles can be inferred from research on related pyrimidine and hydrazone compounds. The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. rsc.org

For anti-inflammatory activity in related pyrrolo[2,3-d]pyrimidines, the introduction of a 4-methoxyphenyl (B3050149) group was found to enhance activity. rsc.org In the context of antiviral 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, O(6)-isomers were active against herpes viruses and retroviruses, whereas the corresponding N(1)-isomers showed no activity. nih.gov This demonstrates that the point of attachment of side chains is critical. Furthermore, for a series of aniline-substituted pyrimidines with anti-inflammatory properties, replacing an amino group with a fluorine atom significantly increased nitric oxide inhibitory potency but decreased IL-6 inhibition, showcasing how subtle electronic changes can modulate the biological profile. mdpi.com

These examples from related pyrimidine classes indicate that a systematic modification of the substituents on the this compound core is likely to yield derivatives with optimized and potentially selective biological activities. Future SAR studies would need to focus on modifying the hydrazino moiety and the amino group, as well as introducing various substituents onto the pyrimidine ring, to map the structural requirements for apoptosis induction, antiviral, anti-inflammatory, and plant growth activities.

Computational Chemistry Applications in the Study of 2 Amino 4 Hydrazino 6 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Amino-4-hydrazino-6-methylpyrimidine. Methods such as DFT with the B3LYP functional and a 6-311++G(**) basis set are commonly used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of pyrimidine (B1678525) derivatives. researchgate.net

These calculations provide access to key electronic descriptors that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. nih.gov This analysis of frontier molecular orbitals helps in understanding the charge transfer mechanisms within the molecule. researchgate.netnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated from these calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species and biological targets. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Foundation for all other computational property predictions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Predicts sites for nucleophilic and electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular interactions. | Provides insights into hyperconjugation and bonding. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. ekb.eg For derivatives of this compound, docking studies can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results, often expressed in kcal/mol, indicate the strength of the interaction, with lower energy values suggesting a more favorable binding. nih.gov Docking simulations can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and the amino acid residues of the protein's active site. nih.govajol.info For instance, studies on similar pyrimidine-based compounds have shown that the amino group can act as a hydrogen bond donor, reinforcing binding to target receptors.

These simulations provide a static picture of the binding pose. To explore the dynamic stability of the ligand-protein complex, molecular dynamics (MD) simulations are often performed following the docking study. MD simulations track the movements of atoms over time, providing insights into the flexibility of the complex and the stability of the predicted interactions. nih.gov

Table 2: Example Output from a Molecular Docking Study

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Pyrimidine Derivative 1 | Casein Kinase II | -9.5 | Val66, Ile95 | Hydrogen Bond |

| Pyrimidine Derivative 2 | EHMT2 | -10.3 | Asp1083, Ser1084 | Hydrogen Bond, Hydrophobic |

| Pyrimidine Derivative 3 | S. aureus tyrosyl-tRNA synthetase | -8.7 | Tyr34, His48 | Pi-Alkyl, Hydrogen Bond |

Note: This table is illustrative, based on data for similar pyrimidine compounds. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine derivatives, QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structures of existing ones to enhance their therapeutic effects. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial conformation descriptors). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to create a model that correlates the descriptors with the observed biological activity. nih.gov The predictive power and reliability of the QSAR model are assessed through rigorous internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²), with higher values indicating a more robust model. nih.gov The resulting model can then be used to guide the design of novel derivatives with potentially improved activity.

Table 3: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Ideal Value |

|---|---|---|

| n | Number of compounds in the dataset. | Larger is generally better. |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| r²_pred (Predictive R²) | A measure of the predictive ability of the model on an external test set. | > 0.5 |

| F-test | A statistical test of the overall significance of the regression model. | High value |

| p-value | The probability of obtaining the observed results if the null hypothesis is true. | < 0.05 |

Source: Based on general principles of QSAR modeling. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry plays a crucial role in the interpretation of experimental spectra by predicting various spectroscopic parameters. For this compound, quantum chemical methods like DFT can be used to calculate vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

The calculation of vibrational spectra involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain harmonic frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted spectra aid in the assignment of vibrational modes to specific functional groups within the molecule. semanticscholar.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts. researchgate.net Theoretical calculations of chemical shifts for a proposed structure can be compared with experimental data to confirm or elucidate its molecular structure. acs.org Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net The excellent agreement often found between the calculated and experimental spectra for similar pyrimidine molecules validates the computational approach and provides confidence in the structural assignments. researchgate.netacs.org

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Pyrimidine Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch (amino) | 3450 | 3455 | Asymmetric stretching |

| C-H stretch (methyl) | 2980 | 2985 | Asymmetric stretching |

| C=N stretch (ring) | 1650 | 1648 | Ring stretching |

| N-H bend (amino) | 1605 | 1600 | Scissoring |

| C-CH₃ stretch | 1240 | 1245 | Stretching |

Note: This table is a representative example based on data for similar molecules, as specific data for this compound is not available.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each type of proton in the molecule.

Methyl Protons (-CH₃): A singlet integrating to three protons would be expected for the methyl group at the C6 position, likely in the upfield region around δ 2.0-2.5 ppm.

Pyrimidine (B1678525) Ring Proton (-CH=): A singlet corresponding to the single proton at the C5 position of the pyrimidine ring would likely appear in the aromatic region, estimated around δ 5.5-6.5 ppm.

Amino Protons (-NH₂): A broad singlet integrating to two protons for the primary amino group at the C2 position would be expected. Its chemical shift is highly dependent on solvent and concentration but could appear in the range of δ 4.5-7.0 ppm.

Hydrazino Protons (-NH-NH₂): The hydrazino group has two types of protons. A broad singlet for the two protons of the terminal -NH₂ and another broad singlet for the single proton of the -NH- linker would be anticipated. These signals are also solvent-dependent and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments.

Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm would correspond to the C6-methyl group.

Pyrimidine Ring Carbons: Four distinct signals would be expected for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons attached to nitrogen atoms (C2, C4, C6) would appear significantly downfield, typically in the range of δ 150-170 ppm. The C5 carbon would be expected at a more upfield position, approximately δ 90-100 ppm.

Table 7.1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-hydrazino-6-methylpyrimidine (Note: These are estimated values based on analogous compounds and general principles. Actual experimental values may vary.)

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ (C6) | ~2.0-2.5 (singlet, 3H) | ~20-25 |

| -CH= (C5) | ~5.5-6.5 (singlet, 1H) | ~90-100 |

| -NH₂ (C2) | ~4.5-7.0 (broad singlet, 2H) | N/A |

| -NHNH₂ | Variable (broad singlets) | N/A |

| C2 | N/A | ~160-170 |

| C4 | N/A | ~160-170 |

| C6 | N/A | ~155-165 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorption bands for this compound would include:

N-H Stretching: Multiple sharp and broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the amino (-NH₂) and hydrazino (-NHNH₂) groups.

C-H Stretching: Absorptions around 2900-3000 cm⁻¹ for the methyl group's C-H bonds.

C=N and C=C Stretching: Characteristic stretching vibrations for the pyrimidine ring would be observed in the 1500-1650 cm⁻¹ region.

N-H Bending: Bending vibrations (scissoring) for the amino and hydrazino groups would likely appear in the 1580-1650 cm⁻¹ region, potentially overlapping with the ring stretching bands.

Table 7.2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino/Hydrazino | N-H Stretch | 3100-3500 |

| Methyl | C-H Stretch | 2900-3000 |

| Pyrimidine Ring | C=N / C=C Stretch | 1500-1650 |

| Amino/Hydrazino | N-H Bend | 1580-1650 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₅H₉N₅), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 139.16. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns would likely involve the loss of the hydrazino group, the amino group, and cleavage of the pyrimidine ring.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Elucidation

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of the compound could be grown, SCXRD analysis would provide precise data on:

Bond Lengths and Angles: Confirming the pyrimidine ring geometry and the connectivity of the substituents.

Crystal Packing: Revealing intermolecular interactions, such as hydrogen bonding involving the amino and hydrazino groups, which dictate the supramolecular structure.

Planarity: Determining the planarity of the pyrimidine ring.